N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of an adamantyl group, a cyclopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 1-adamantylamine with cyclopropylcarbonyl chloride to form the corresponding amide. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives .
Scientific Research Applications
N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole carboxamides such as:
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-(1-adamantyl)-2-diazoethanone derivatives
Uniqueness
N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the adamantyl and cyclopropyl groups, which confer distinct physicochemical properties.
Properties
IUPAC Name |
N-(1-adamantyl)-5-cyclopropyl-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-21-16(7-15(20-21)14-2-3-14)17(22)19-18-8-11-4-12(9-18)6-13(5-11)10-18/h7,11-14H,2-6,8-10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUDKOAKXQNCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.